tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1212385-46-0
VCID: VC7903400
InChI: InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m1/s1
SMILES: CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC
Molecular Formula: C15H27NO5
Molecular Weight: 301.38 g/mol

tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

CAS No.: 1212385-46-0

Cat. No.: VC7903400

Molecular Formula: C15H27NO5

Molecular Weight: 301.38 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate - 1212385-46-0

Specification

CAS No. 1212385-46-0
Molecular Formula C15H27NO5
Molecular Weight 301.38 g/mol
IUPAC Name tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Standard InChI InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m1/s1
Standard InChI Key UBRBCIWFTCYRNP-GFCCVEGCSA-N
Isomeric SMILES CCOC1(CCN([C@H](C1)C=O)C(=O)OC(C)(C)C)OCC
SMILES CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC
Canonical SMILES CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection and synthetic versatility.

  • Diethoxy groups at the 4-position, enhancing solubility and influencing ring conformation.

  • A formyl group at the 2-position, enabling further functionalization via nucleophilic addition or condensation reactions.

The (2R) stereochemistry is critical for its interaction with biological targets, as enantiomeric purity often dictates pharmacological efficacy .

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H27NO5\text{C}_{15}\text{H}_{27}\text{NO}_5
Molecular Weight301.38 g/mol
Boiling Point376.4 ± 42.0 °C (predicted)
Density1.06 ± 0.1 g/cm³
pKa10.32 ± 0.29 (predicted)
Hazard CodeXi (Irritant)

The Boc group’s electron-withdrawing nature stabilizes the piperidine ring, while the ethoxy groups contribute to lipophilicity, as evidenced by the predicted logP value of ~1.68 .

Synthetic Routes and Industrial Applications

Laboratory Synthesis

The synthesis typically involves multi-step reactions:

  • Piperidine Functionalization: Introduction of ethoxy groups via nucleophilic substitution or oxidation.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions.

  • Formylation: Vilsmeier-Haack or Duff formylation to install the aldehyde group.

A reported industrial approach employs flow microreactor systems to enhance yield (up to 78%) and safety by minimizing exothermic side reactions .

Key Synthetic Challenges

  • Stereochemical Control: Asymmetric synthesis or chiral resolution is required to maintain the (2R) configuration .

  • Functional Group Compatibility: The formyl group’s reactivity necessitates mild conditions to avoid decomposition .

ActivityEvidence SourceNotes
Anti-inflammatoryIn vitro assaysInhibition of COX-2 (IC₅₀ = 12 μM)
AntimicrobialBacterial growth assaysEffective against S. aureus
AnalgesicRodent modelsComparable to ibuprofen

These activities are structure-dependent; for example, replacing the formyl group with an aminomethyl moiety (as in CAS 1214977-76-0) reduces antimicrobial potency but enhances CNS penetration .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a precursor to:

  • Kinase Inhibitors: Patent WO2018003962A1 highlights its use in spirocyclic compounds targeting metabolic disorders .

  • Antiviral Agents: Functionalization at the formyl group yields analogs active against RNA viruses .

Process Optimization

  • Flow Chemistry: Microreactors achieve >90% conversion in formylation steps, reducing reaction times from hours to minutes .

  • Cost Analysis: Bulk pricing ranges from $420.61–$1,850 per gram, reflecting challenges in chiral synthesis .

Comparative Analysis with Structural Analogs

Compound (CAS)Key Structural DifferenceBioactivity Shift
1214977-76-0Aminomethyl at C2Reduced antimicrobial activity
134526-69-5Lack of ethoxy groupsEnhanced CNS penetration
117625-90-8Pyrrolidine coreLower metabolic stability

The ethoxy groups in tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate uniquely balance solubility and target engagement, making it preferable for oral drug formulations.

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